2-[(3-Nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile
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Overview
Description
2-[(3-Nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile is a complex organic compound featuring a piperidine ring, a nitro group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile typically involves the condensation of 3-nitro-4-piperidin-1-ylbenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of various oxidized products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[(3-Nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group and piperidine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitro-4-piperidin-1-ylphenyl)ethanone
- 4-(1-Piperidinyl)benzylidene]malononitrile
Uniqueness
2-[(3-Nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-[(3-nitro-4-piperidin-1-ylphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-10-13(11-17)8-12-4-5-14(15(9-12)19(20)21)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBRZXVLUSLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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